molecular formula C27H34N2O6 B6162879 (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid CAS No. 2237216-41-8

(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid

Cat. No. B6162879
CAS RN: 2237216-41-8
M. Wt: 482.6
InChI Key:
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.6. The purity is usually 95.
BenchChem offers high-quality (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The compound contains aFluoren-9-ylmethoxy)carbonyl (Fmoc) group , which is commonly used in peptide synthesis as a protective group for amino acids . Therefore, it’s likely that this compound interacts with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Given the presence of the fmoc group, it can be inferred that this compound might be involved in thesynthesis of peptides . The Fmoc group is typically removed under basic conditions, allowing the free amino group to participate in peptide bond formation .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis and protein modification . The downstream effects would depend on the specific peptides or proteins being synthesized or modified, which could have a wide range of biological effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the removal of the Fmoc group requires basic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the protected fluorenylmethoxycarbonyl (Fmoc) amino acid. The tert-butoxycarbonyl (Boc) protecting group is then removed, and the Fmoc group is deprotected to yield the final product.", "Starting Materials": [ "L-lysine", "tert-butyl chloroformate", "9H-fluorene-9-methanol", "diisopropylethylamine", "N,N-dimethylformamide", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "trifluoroacetic acid", "methanol", "dichloromethane" ], "Reaction": [ "Protect the carboxylic acid group of L-lysine with tert-butyl chloroformate in the presence of diisopropylethylamine and N,N-dimethylformamide to yield the tert-butyl ester derivative.", "Protect the amine group of L-lysine with the Boc group using Boc anhydride and diisopropylethylamine in dichloromethane to yield the Boc-protected amino acid derivative.", "Protect the hydroxyl group of 9H-fluorene-9-methanol with the Fmoc group using Fmoc-OSu and diisopropylethylamine in N,N-dimethylformamide to yield the Fmoc-protected amino acid derivative.", "Couple the Boc-protected L-lysine derivative with the Fmoc-protected 9H-fluorene-9-methanol derivative using dicyclohexylcarbodiimide and N-hydroxysuccinimide in N,N-dimethylformamide to yield the protected dipeptide derivative.", "Remove the Boc protecting group using trifluoroacetic acid in methanol to yield the deprotected dipeptide derivative.", "Deprotect the Fmoc group using piperidine in N,N-dimethylformamide to yield the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid." ] }

CAS RN

2237216-41-8

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid

Molecular Formula

C27H34N2O6

Molecular Weight

482.6

Purity

95

Origin of Product

United States

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